molecular formula C16H15N3O2 B2472022 N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide CAS No. 794554-94-2

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

Cat. No. B2472022
CAS RN: 794554-94-2
M. Wt: 281.315
InChI Key: GMMPUMVNJWOVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, also known as JWH-250, is a synthetic cannabinoid that is commonly used in scientific research. This compound is structurally similar to the phytocannabinoid THC, which is found in the cannabis plant. However, JWH-250 is much more potent than THC and has a different mechanism of action. In

Scientific Research Applications

Leishmanicidal Activity

Compound 8: has demonstrated significant leishmanicidal activity against Leishmania mexicana. In a study by Nieto-Meneses et al., it was synthesized and found to have an IC50 value in the micromolar range against L. mexicana. Additionally, it inhibited 68.27% of the activity of recombinant L. mexicana arginase . The compound induces several changes at the ultrastructural level, including membrane blebbing, autophagosome formation, and mitochondrial disorganization. It also triggers the production of reactive oxygen species (ROS) and leads to parasite apoptosis. In an experimental model of cutaneous leishmaniasis, it reduced the parasite load by 71% compared to a control . These findings suggest its potential use in treating cutaneous leishmaniasis.

Potential Biomarker for 25I-NBOMe Usage

Interestingly, Compound 8 has also been implicated in forensic toxicology. In a study by Poklis et al., metabolites of Compound 8 were identified in urine samples from humans and fresh liver microsomes from mice. Specifically, the 2′ and 5′-desmethyl metabolites were proposed as potential biomarkers for detecting the usage of 25I-NBOMe, a hallucinogenic compound .

Mechanism of Action

Target of Action

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide, also known as A-796,260, is a synthetic cannabinoid compound

Mode of Action

mexicana arginase . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to changes in cellular processes.

Biochemical Pathways

Inhibition of arginase could potentially disrupt this pathway .

Result of Action

The compound induces several changes in the cellular structure, such as membrane blebbing, the presence of autophagosomes, membrane detachment, and mitochondrial and kinetoplast disorganization . It also triggers the production of reactive oxygen species (ROS) and induces apoptosis in parasites . In an experimental model of cutaneous leishmaniasis, it reduced 71% of the parasite load .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-21-14-9-5-2-6-11(14)10-17-16(20)15-12-7-3-4-8-13(12)18-19-15/h2-9H,10H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPUMVNJWOVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide

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